

validation 4,5-DCQA mechanisms action molecular docking studies

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Compound Focus: 4,5-Dicaffeoylquinic acid

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Experimentally Validated Mechanisms & Targets of 4,5-DCQA

The anti-melanogenic and anti-inflammatory effects of 4,5-DCQA have been investigated through both cellular studies and molecular docking, as summarized in the table below.

Biological Effect	Validated Target / Protein	Experimental Model	Key Findings on 4,5-DCQA	Molecular Docking Evidence
Anti-melanogenesis [1]	Adenylyl Cyclase (Indirectly via cAMP/PKA/CREB/MITF pathway)	B16F1 murine melanoma cells & cell-free systems	Inhibited melanogenesis more effectively (84%) than arbutin (35%); reduced cAMP production, p-CREB, and MITF protein levels [1]	Yes: Docked to ILE953 and LYS930 residues of adenylyl cyclase; Full Fitness: -1304.68 kcal/mol, ΔG : -8.33 kcal/mol [1]

Biological Effect	Validated Target / Protein	Experimental Model	Key Findings on 4,5-DCQA	Molecular Docking Evidence
Anti-melanogenesis [1]	Tyrosinase & Dopachrome Tautomerase (DCT)	B16F1 murine melanoma cells & cell-free tyrosinase assay	Inhibited cellular tyrosinase and DCT; direct inhibition of cell-free tyrosinase activity [1]	Information not provided in search results
Anti-influenza [2]	Viral Neuraminidase (NA)	Plaque reduction and NA inhibitory assays	One of eight caffeoylquinic acids from <i>Ilex pubescens</i> identified to inhibit influenza A virus NA [2]	Yes (for 3,4,5-TCQA): A related compound (3,4,5-TCQA) docked with Tyr100, Gln412, Arg419 on NA; a novel binding groove found [2]

Detailed Experimental Protocols

Here are the methodologies from key studies that validated 4,5-DCQA's mechanisms of action.

- **Anti-melanogenesis Study in B16F1 Cells [1]:**
 - **Cell Stimulation & Treatment:** B16F1 murine melanoma cells were stimulated with α -Melanocyte-Stimulating Hormone (α -MSH) to induce melanogenesis. Cells were then treated with various DCQA isomers, including 4,5-DCQA.
 - **Melanin Content Measurement:** The level of melanin was quantified after treatment.
 - **Western Blot Analysis:** Used to measure the protein expression levels of key signaling molecules, including phosphorylated CREB (p-CREB), MITF, tyrosinase, and TRP1.
 - **cAMP Measurement:** Intracellular cAMP levels were measured using a cAMP assay kit.

- **Cell-Free Tyrosinase Assay:** A direct, cell-free assay was conducted to evaluate the inhibitory effect on tyrosinase enzyme activity.
- **Molecular Docking:** The docking study against adenylyl cyclase was performed using the Molgro Virtual Docker (MVD) program.
- **Anti-influenza Virus Study [2]:**
 - **Bioassay-Guided Fractionation:** The anti-influenza components from *Ilex pubescens* leaves were isolated using a plaque reduction assay to track activity.
 - **Neuraminidase Inhibitory Assay:** Isolated compounds were tested for their ability to inhibit influenza virus neuraminidase activity.
 - **Molecular Docking & Reverse Genetics:** The binding mode of the most active compound (3,4,5-TCQA) was predicted through docking. Critical residues identified were confirmed by generating mutant influenza viruses using reverse genetics.

Benchmarking Docking Protocols

Selecting an appropriate docking method is critical for reliable results. A benchmarking study on cyclooxygenase enzymes provides valuable insights, which can be extrapolated to other targets [3].

Docking Program	Performance in Pose Prediction (RMSD < 2 Å)	Performance in Virtual Screening (AUC Range)
Glide	100%	Up to 0.92
GOLD	82%	0.61 - 0.92
AutoDock	Information not specified	0.61 - 0.92
FlexX	59%	0.61 - 0.92
Molegro Virtual Docker (MVD)	Information not specified	Not tested in virtual screening

Pathway Diagram: Anti-Melanogenesis Mechanism

The following diagram illustrates the signaling pathway through which 4,5-DCQA inhibits melanogenesis, integrating the experimental and docking data [1].

Interpretation and Research Recommendations

The data confirms that **4,5-DCQA is a multi-target agent**. Its potent anti-melanogenesis effect stems from a dual mechanism: direct enzyme inhibition and suppression of the upstream cAMP-dependent signaling pathway, the latter being supported by molecular docking [1].

To build upon this information for your comparison guide, I suggest the following next steps:

- **Focus on Single Targets:** The existing data does not compare 4,5-DCQA's docking performance across multiple targets in a single study. You could focus your guide on one well-validated target, such as **adenylyl cyclase**, for a deep comparison of different DCQA isomers using the data from [1].
- **Employ a Benchmarked Protocol:** For any new docking studies you undertake, the benchmarking data [3] strongly suggests using **Glide** or **GOLD** to increase the reliability of your predicted ligand poses.
- **Explore Related Compounds:** The anti-influenza activity of caffeoylquinic acids presents a compelling case study. You could compare 4,5-DCQA with its methylated esters and more complex analogues like 3,4,5-TCQA, for which a novel binding site on neuraminidase has been proposed [2].

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References

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